![molecular formula C22H30N2O B5400541 N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can attenuate the development of tolerance to morphine, suggesting that mGluR5 may play a role in opioid tolerance. N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 may be a potential target for the treatment of this disease.
Mechanism of Action
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can modulate the release of neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of glutamate release, and the modulation of neuroinflammation. These effects are thought to be mediated by the inhibition of mGluR5 activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its high selectivity for mGluR5. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine and mGluR5. For example, researchers could investigate the role of mGluR5 in other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, researchers could investigate the potential therapeutic benefits of targeting mGluR5 in these and other disorders. Finally, researchers could explore the development of new compounds that target mGluR5 with greater selectivity and potency.
Synthesis Methods
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(2-phenylethyl)piperidine with 2-methoxyphenylethylamine in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine. This synthesis method has been optimized to produce high yields of pure N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, which is essential for scientific research applications.
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-6-5-9-20(22)11-15-23-21-13-17-24(18-14-21)16-12-19-7-3-2-4-8-19/h2-10,21,23H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAZAWDSSMGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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